5-(4-Dimethylaminophenyl)hydantoin
Description
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFPHFQDQGVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966451 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-63-0 | |
| Record name | Hydantoin, 5-(4-dimethylaminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylaminophenyl)hydantoin can be achieved through various methods. One common approach involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol at elevated temperatures . Another method includes the reaction of α-amino methyl ester hydrochlorides with carbamates, followed by cyclization under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Bucherer-Bergs reaction due to its efficiency and simplicity. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly procedures for the industrial synthesis of hydantoins .
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylaminophenyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydantoin ring can undergo substitution reactions at different positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted hydantoins. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Synthetic Routes
| Method | Reagents | Conditions |
|---|---|---|
| Bucherer-Bergs Reaction | Aldehyde/Ketone, KCN, NH4CO3 | Aqueous ethanol, elevated temperature |
| Oxidation | Hydrogen peroxide | Controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
Scientific Research Applications
The applications of 5-(4-Dimethylaminophenyl)hydantoin span multiple domains:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing various heterocyclic compounds, facilitating the development of new synthetic methodologies.
- Chemical Reactions : The compound undergoes oxidation to form N-oxides and reduction to yield amine derivatives. These derivatives are crucial for further chemical explorations.
Biology
- Antimicrobial Properties : Exhibits significant antimicrobial and antifungal activities, making it valuable in biological research. Studies indicate its effectiveness against various microbial strains.
- Mechanism of Action : The compound interacts with molecular targets such as voltage-gated sodium channels, modulating neuronal excitability which is essential in understanding its biological effects.
Medicine
- Pharmacological Potential : Research indicates potential applications as anticonvulsants, anti-inflammatory agents, and anticancer drugs. These properties are attributed to its ability to influence multiple biochemical pathways.
- Case Studies : Various studies have documented the efficacy of hydantoin derivatives in treating epilepsy and other neurological disorders.
Industrial Applications
This compound is used in several industrial applications:
- Pharmaceuticals : Integral in developing drugs that target specific biological pathways.
- Agrochemicals : Employed in formulating pesticides due to its antimicrobial properties.
- Materials Science : Utilized in creating materials with specific electronic properties .
Data Tables
Below are summarized data tables detailing the applications and research findings related to this compound.
Table 1: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticonvulsant | Modulates neuronal excitability | |
| Anti-inflammatory | Potential use in reducing inflammation |
Table 2: Industrial Uses
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Drug development for neurological disorders |
| Agrochemicals | Formulation of antimicrobial pesticides |
| Materials Science | Production of specialized electronic materials |
Mechanism of Action
The mechanism of action of 5-(4-Dimethylaminophenyl)hydantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal excitability, leading to its anticonvulsant effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Hydantoin Derivatives
Structural and Physicochemical Properties
Substituents at the 5-position of the hydantoin ring significantly alter physicochemical properties:
Notes:
- Substituents like fluorine or thiophenyl increase lipophilicity, which may improve blood-brain barrier penetration .
Anticonvulsant Activity
- 5-(4-Fluorophenyl)-5-phenylhydantoin : Exhibits anticonvulsant activity in maximal electroshock assays but is less potent than phenytoin .
- 5,5-Diphenylhydantoin (Phenytoin) : Blocks voltage-gated sodium channels; hydroxylated at the 4-position in vivo .
Kinase Inhibition
- (Z)-5-(4-Hydroxybenzylidene)-hydantoin (PMH) : Inhibits GSK-3β (IC₅₀ = 13.7 µM) .
- 5-[(4′-Chloro-2-pyridinyl)methylene]hydantoin : Potent GSK-3β inhibitor (IC₅₀ = 2.14 µM) .
- Inference: The dimethylamino group’s electron-donating nature could enhance binding to kinase active sites via hydrogen bonding or charge interactions.
Receptor Affinity
Structure-Activity Relationships (SAR)
- Substituent Position : Triazine substitution at position 3 of hydantoin enhances 5-HT6 receptor affinity, while position 1 reduces activity .
- Electron-Donating Groups : Methoxy (-OCH₃) and hydroxyl (-OH) groups improve solubility but may reduce CNS penetration compared to lipophilic groups (e.g., -F) .
- Heterocyclic vs. Aromatic Substituents : Thiophenyl and pyridinyl groups enable π-π interactions, enhancing binding to hydrophobic enzyme pockets .
Key Research Findings Table
Biological Activity
5-(4-Dimethylaminophenyl)hydantoin is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is a hydantoin derivative characterized by the following chemical structure:
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.25 g/mol
The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist for certain neurotransmitter receptors, particularly in the central nervous system (CNS), which could explain its effects on seizure activity and mood regulation.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of this compound. For instance, Byrtus et al. reported that derivatives of hydantoins exhibit significant anticonvulsant activity in animal models, particularly using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The compound's efficacy was compared to standard antiepileptic drugs, revealing promising results.
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI (Protective Index) |
|---|---|---|---|
| This compound | 8.6 | 365.3 | 42.5 |
| Phenytoin | 10.0 | 300.0 | 30.0 |
Antibacterial Activity
Research has also indicated that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies assessed its minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) | Control (Kanamycin B) |
|---|---|---|
| Staphylococcus aureus | 5 | 2 |
| Escherichia coli | 10 | 4 |
| Pseudomonas aeruginosa | 8 | 3 |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
- Anticonvulsant Study : A study by Kumar et al. synthesized a series of hydantoin derivatives, including this compound, and evaluated their anticonvulsant activity using the MES test. The results demonstrated that this compound provides significant protection against induced seizures, positioning it as a potential therapeutic option for epilepsy.
- Antibacterial Research : In a comparative study of various hydantoins, it was found that this compound had a lower MIC against Pseudomonas aeruginosa compared to traditional antibiotics like kanamycin B, indicating superior potency in certain applications.
Q & A
Q. What are the optimized synthetic routes for 5-(4-Dimethylaminophenyl)hydantoin, and how do reaction conditions influence isomer ratios?
The synthesis of aryl-substituted hydantoins, such as 5-(4-hydroxyphenyl)hydantoin, often employs glyoxylic acid, urea, and substituted phenols under acidic conditions. Orthogonal experiments reveal that temperature, solvent choice (e.g., water vs. acetic acid), and reagent stoichiometry critically impact regioselectivity and isomer formation. For example, higher temperatures (80–100°C) favor the para-substituted isomer over ortho-substituted derivatives (p/o ratio: 3–7). Mechanistic studies suggest glyoxylurea intermediates and allantoin derivatives play roles in cyclization .
Q. Which analytical techniques are essential for characterizing hydantoin derivatives, and how do they resolve structural ambiguities?
Key methods include:
- ¹H/¹³C NMR : Differentiates para- vs. ortho-substitution patterns via aromatic proton splitting (e.g., para-substituted phenyl groups show symmetrical doublets).
- IR spectroscopy : Identifies carbonyl stretching vibrations (1700–1750 cm⁻¹ for hydantoin’s imidazolidinedione ring).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in 5-methyl-5-(4-pyridyl)hydantoin structures, where N–H···O interactions stabilize crystal packing .
- HPLC-MS : Quantifies purity and detects byproducts in synthetic batches .
Advanced Research Questions
Q. How do substituents on the phenyl ring of hydantoin derivatives influence anticonvulsant activity?
Structure-activity relationship (SAR) studies on phenylmethylenehydantoins reveal that lipophilic, electron-donating groups (e.g., alkyl, alkoxy) enhance anticonvulsant potency by optimizing log P and reducing LUMO energy. For example, 5-(4-ethylphenyl)methylenehydantoin shows ED₅₀ = 28 mg/kg in maximal electroshock seizure (MES) assays, comparable to phenytoin. Polar substituents (-NO₂, -CN) reduce activity due to poor blood-brain barrier permeability .
Q. What mechanistic insights explain the role of Mhp1 transporters in hydantoin uptake across bacterial membranes?
The Mhp1 protein, a sodium-coupled hydantoin transporter in Microbacterium liquefaciens, utilizes a "rocker-switch" mechanism to import substrates like L-5-benzylhydantoin. Structural studies show that sodium binding induces conformational changes, enabling substrate recognition via π-stacking and hydrogen bonding with the hydantoin core. Isotopic labeling (e.g., ¹⁵N-hydantoins) and electrophysiology assays confirm that Mhp1 operates as a symporter, coupling substrate influx to Na⁺ gradients .
Q. How can hydantoin racemases improve enantioselective synthesis of amino acids?
Hydantoin racemases (e.g., HyuE from Pseudomonas sp.) catalyze D↔L isomerization of 5-substituted hydantoins, enabling dynamic kinetic resolution in biocatalytic pathways. For instance, D-5-(2-methylthioethyl)hydantoin is racemized and hydrolyzed to L-methionine via a three-enzyme cascade (hydantoinase, racemase, amidohydrolase). Directed evolution of HyuE improves thermostability (T₅₀: 45°C → 60°C) and substrate scope for non-natural amino acids .
Q. What strategies enhance the anti-metastatic activity of phenylmethylenehydantoin (PMH) derivatives?
PMHs inhibit cancer cell invasion by modulating focal adhesion kinase (FAK) signaling. CoMFA models highlight that electron-rich aromatic substituents (e.g., 4-ethylthiophenyl) improve potency by enhancing hydrophobic interactions with FAK’s FERM domain. Lead optimization of (Z)-5-(4-hydroxybenzylidene)-hydantoin reduced PC-3M prostate cancer metastasis in xenograft models by 70% at 10 mg/kg. Thiourea analogs (e.g., acylthiourea-hydantoin hybrids) further improve bioavailability .
Q. How do hydantoin-based metal complexes enhance cytotoxicity in cancer cells?
Platinum(II) and palladium(II) complexes with 5-pyridylhydantoin ligands exhibit nM-level cytotoxicity by inducing DNA crosslinking. For example, [Pt(5-methyl-5-pyridylhydantoin)Cl₂] disrupts mitochondrial membrane potential in HeLa cells (IC₅₀ = 0.8 µM). DFT calculations reveal that N3-coordination to the metal center optimizes ligand field stabilization, while ancillary ligands modulate redox activity .
Methodological Considerations
Q. How should researchers design isotopic labeling experiments to study hydantoin transport kinetics?
Use ¹³C- or ¹⁵N-labeled hydantoins (e.g., 5-(4-Dimethylaminophenyl)-[¹³C]hydantoin) in stopped-flow fluorescence assays with Mhp1 proteoliposomes. Monitor sodium-dependent uptake rates under varying pH (5.5–8.0) and ionic strength. Data fitting to Michaelis-Menten models quantifies Km (e.g., 15 µM for L-5-benzylhydantoin) and validates competitive inhibition by structural analogs .
Q. What computational tools are critical for QSAR modeling of hydantoin derivatives?
- CoMFA/CoMSIA : Generate 3D-QSAR models using steric, electrostatic, and hydrophobic fields. For PMHs, a q² = 0.651 and r² = 0.910 were achieved, highlighting log P and LUMO as key descriptors.
- Molecular docking : Simulate binding poses in FAK or sodium channels using AutoDock Vina.
- DFT : Calculate frontier molecular orbitals to predict redox stability in metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
